molecular formula C21H24N4O4 B10984844 N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B10984844
M. Wt: 396.4 g/mol
InChI Key: ZUGAALROBOPSTD-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a combination of various functional groups, including methoxy, oxadiazole, pyrrole, and tetrahydropyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a phenolic precursor using methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed via the cyclization of a suitable diol or hydroxy ether under acidic conditions.

    Coupling Reactions: The final step involves coupling the various intermediates through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to an amine or amide under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst.

    Hydrolysis: Aqueous acid (HCl, H2SO4) or base (NaOH, KOH).

Major Products

    Oxidation: Hydroxy or carbonyl derivatives.

    Reduction: Amines or amides.

    Substitution: Nitro, halo, or sulfonyl derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its diverse functional groups, which may interact with various biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Materials Science: The unique combination of functional groups may impart interesting properties to materials, such as enhanced stability or specific interactions with other molecules.

    Biological Studies: It can be used as a probe to study biological processes, particularly those involving the functional groups present in the compound.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes, receptors, or other proteins through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The oxadiazole and pyrrole rings may play a role in binding to specific molecular targets, while the methoxy and tetrahydropyran groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[4-methoxyphenyl]-acetamide: Lacks the oxadiazole, pyrrole, and tetrahydropyran rings, making it less complex and potentially less versatile.

    N-[4-methoxy-3-(1,3,4-oxadiazol-2-yl)phenyl]-acetamide: Lacks the pyrrole and tetrahydropyran rings, which may affect its biological activity and stability.

    N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-acetamide: Lacks the pyrrole and tetrahydropyran rings, similar to the previous compound.

Uniqueness

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to the presence of multiple functional groups that can interact synergistically to enhance its properties. The combination of oxadiazole, pyrrole, and tetrahydropyran rings, along with the methoxy group, provides a versatile scaffold for various applications in medicinal chemistry, organic synthesis, and materials science.

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C21H24N4O4/c1-15-23-24-20(29-15)17-13-16(5-6-18(17)27-2)22-19(26)14-21(7-11-28-12-8-21)25-9-3-4-10-25/h3-6,9-10,13H,7-8,11-12,14H2,1-2H3,(H,22,26)

InChI Key

ZUGAALROBOPSTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=C(C=CC(=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4)OC

Origin of Product

United States

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